2-Bromo-3'-chloro-5'-fluorobenzophenone
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Overview
Description
2-Bromo-3’-chloro-5’-fluorobenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in organic synthesis and as intermediates in the production of various chemical products. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzophenone core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3’-chloro-5’-fluorobenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzoyl chloride, 3-chlorobenzoyl chloride, and 5-fluorobenzoyl chloride.
Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction, where the benzoyl chloride derivatives react with a suitable aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). This reaction forms the benzophenone core with the desired substituents.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-Bromo-3’-chloro-5’-fluorobenzophenone.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-3’-chloro-5’-fluorobenzophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3’-chloro-5’-fluorobenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols or other reduced derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. Reactions are typically carried out in anhydrous solvents under inert atmosphere.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used. Reactions are conducted in acidic or basic media, depending on the desired product.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Reduction Reactions: Products include alcohols or other reduced forms of the benzophenone core.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-3’-chloro-5’-fluorobenzophenone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It is used in the production of specialty chemicals, dyes, and polymers, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of 2-Bromo-3’-chloro-5’-fluorobenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for certain targets, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3’-chloro-4’-fluorobenzophenone
- 2-Bromo-3’-chloro-5’-methylbenzophenone
- 2-Bromo-3’-chloro-5’-methoxybenzophenone
Uniqueness
2-Bromo-3’-chloro-5’-fluorobenzophenone is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzophenone core. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(2-bromophenyl)-(3-chloro-5-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClFO/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONWXIULIGQOCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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